molecular formula C10H14N2O5S B2534975 N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide CAS No. 1845706-34-4

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide

Cat. No.: B2534975
CAS No.: 1845706-34-4
M. Wt: 274.29
InChI Key: OOYTWBMAMOEVMC-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a 2-nitrophenyl and a 2-methoxyethyl group, which may impart unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Potential use as a lead compound for developing new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of N-(2-Methoxyethyl)-N-(2-aminophenyl)methanesulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide would depend on its specific biological target. Typically, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrophenyl)methanesulfonamide
  • N-(2-Methoxyethyl)methanesulfonamide
  • N-(2-Aminophenyl)methanesulfonamide

Uniqueness

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide is unique due to the presence of both the 2-nitrophenyl and 2-methoxyethyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-17-8-7-11(18(2,15)16)9-5-3-4-6-10(9)12(13)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYTWBMAMOEVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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